

What is the chemical structure of Thiochrome?

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An In-depth Technical Guide to the Chemical Structure of Thiochrome

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiochrome is a tricyclic organic compound notable for its role as an oxidation product of thiamine (Vitamin B1). Its intense fluorescence is a key characteristic leveraged in analytical chemistry for the quantitative determination of thiamine in various biological and pharmaceutical samples. This guide provides a detailed overview of the chemical structure of **Thiochrome**, its physicochemical properties, and the experimental protocols for its synthesis from thiamine.

Chemical Structure and Properties

Thiochrome possesses a unique tricyclic structure formed from the oxidative cyclization of thiamine. This structure consists of a pyrimidine ring and a thiazole ring fused with a third ring created during the oxidation process. The systematic IUPAC name for **Thiochrome** is 2-(2,7-dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethanol.

The key structural identifiers and physicochemical properties of **Thiochrome** are summarized in the table below for easy reference and comparison.



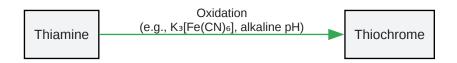
Property	Value
Molecular Formula	C12H14N4OS
Molecular Weight	262.33 g/mol [1][2][3][4]
CAS Number	92-35-3[1]
IUPAC Name	2-(2,7-dimethyl-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidin-8-yl)ethanol
Appearance	Yellow solid
Melting Point	228.8 °C
Density	1.49 g/cm ³
Solubility	Soluble in methanol or DMSO
Fluorescence	
Excitation Maximum	~360-370 nm
Emission Maximum	~425-450 nm

Synthesis of Thiochrome from Thiamine

The conversion of thiamine to the highly fluorescent **Thiochrome** is a cornerstone of thiamine analysis. This transformation is achieved through oxidation in an alkaline medium.

Oxidation Reaction Pathway

The following diagram illustrates the chemical transformation of Thiamine to **Thiochrome**.



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Caption: Oxidation of Thiamine to **Thiochrome**.



Experimental Protocol: Thiochrome Assay for Thiamine Quantification

This protocol outlines a common method for the conversion of thiamine to **Thiochrome** for analytical purposes, often preceding High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Objective: To oxidize thiamine in a sample to **Thiochrome** for subsequent fluorometric analysis.

Materials:

- Thiamine-containing sample solution
- Sodium Hydroxide (NaOH) solution (e.g., 5 N)
- Potassium Ferricyanide (K₃[Fe(CN)₆]) solution (e.g., 0.1% w/v)
- Isobutanol (for extraction, if needed)
- Methanol or Ethanol (optional, to enhance fluorescence)

Methodology:

- Sample Preparation: Prepare an aqueous solution of the sample containing thiamine. If the sample contains thiamine phosphate esters, enzymatic hydrolysis may be required to convert them to free thiamine.
- Alkalinization: Adjust the pH of the thiamine solution to be alkaline (pH > 8.0) using NaOH solution. The fluorescence intensity of the resulting **Thiochrome** is maximal at a pH of 12-13.
- Oxidation: Add the potassium ferricyanide solution to the alkaline thiamine solution. This
 should be done rapidly and with thorough mixing. Other oxidizing agents such as cyanogen
 bromide or mercuric chloride can also be used. The oxidation reaction converts thiamine into
 the fluorescent **Thiochrome** and the non-fluorescent thiamine disulfide as a competing
 product.



- Fluorescence Enhancement (Optional): The inclusion of a miscible organic solvent like methanol or ethanol in the alkaline medium can improve the yield of **Thiochrome** and increase its fluorescence intensity.
- Extraction (Optional, for sample cleanup): To remove interfering substances, the formed **Thiochrome** can be extracted into an organic solvent such as isobutanol. This step is particularly useful for complex biological matrices.
- Fluorometric Measurement: The fluorescence of the **Thiochrome** solution is measured using
 a fluorometer. The excitation wavelength is typically set around 360-370 nm, and the
 emission is measured at approximately 425-450 nm. The intensity of the fluorescence is
 directly proportional to the concentration of **Thiochrome**, and thus to the original
 concentration of thiamine in the sample.

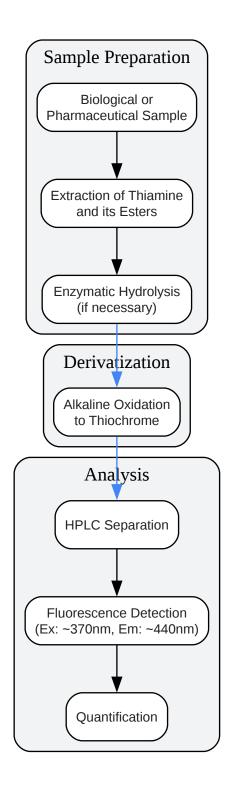
Considerations:

- Interfering substances with antioxidant properties, such as ascorbic acid, can consume the oxidizing agent and should be accounted for.
- The stability of **Thiochrome** can be affected by UV light, so exposure should be minimized.

Logical Workflow for Thiamine Analysis via Thiochrome Derivatization

The following diagram illustrates the typical workflow for the quantitative analysis of thiamine, leveraging its conversion to **Thiochrome**.





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Caption: Workflow for Thiamine Analysis.



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